Ethyl 3-(octylamino)propanoate

Overview

Description

Ethyl 3-(octylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Ethyl 3-(octylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with octylamine under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol. It can be catalyzed by either acidic or basic conditions.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by another nucleophile.

Scientific Research Applications

Ethyl 3-(octylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a potential therapeutic agent in drug development.

Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(octylamino)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(octylamino)propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer alkyl chain and the presence of an amino group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications .

Similar Compounds

Ethyl acetate: Commonly used as a solvent in various industrial applications.

Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.

Ethyl propanoate: Another ester with applications in the production of fragrances and flavors.

Biological Activity

Ethyl 3-(octylamino)propanoate is a compound of growing interest in the fields of chemistry and biology due to its potential biological activities and applications in various industries. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

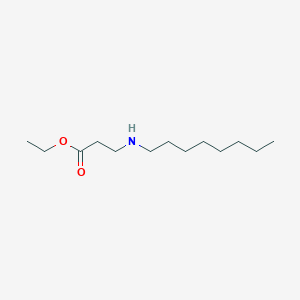

Chemical Structure and Properties

This compound is an ester formed from ethyl propanoate and octylamine. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 227.36 g/mol

This compound's structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

- Hydrolysis : The ester bond can be hydrolyzed, releasing octylamine and propanoic acid, which may exert biological effects.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing it to form new bonds with other biomolecules, potentially influencing metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Salmonella typhimurium | 128 |

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans. The compound's antifungal activity was assessed using the disk diffusion method, yielding the following inhibition zones:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

These findings support the potential use of this compound in treating fungal infections .

Case Study 1: Enzymatic Reactions

A significant study explored the enzymatic transamidation of this compound using lipases. The results indicated that the compound could be effectively transformed into more complex amides under enzymatic conditions, enhancing its utility in pharmaceutical applications. The reaction yielded high conversion rates with minimal side products, demonstrating its potential for industrial applications .

Case Study 2: Drug Development

Another investigation focused on the therapeutic potential of this compound as a pharmaceutical intermediate. Researchers synthesized various derivatives and evaluated their biological activities, revealing promising results in terms of cytotoxicity against cancer cell lines. The derivatives exhibited selective toxicity, suggesting a pathway for developing targeted cancer therapies .

Properties

IUPAC Name |

ethyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-3-5-6-7-8-9-11-14-12-10-13(15)16-4-2/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNNEUFDRYKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.